molecular formula C14H16INO2 B13250618 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one

1-(4-Iodophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13250618
M. Wt: 357.19 g/mol
InChI Key: ZQHKQIQGFXFHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 4-iodoaniline with propanoyl chloride in the presence of a base, followed by cyclization with piperidine. The reaction conditions often include the use of solvents such as chloroform and temperature control to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Iodophenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group can enhance binding affinity to these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 1-(4-Iodophenyl)-3-phenylpiperidin-2-one
  • 1-(4-Iodophenyl)-3-(2-adamantyl)piperidin-2-one
  • 1-(4-Iodophenyl)-3-(4-methoxyphenyl)piperidin-2-one

Uniqueness: 1-(4-Iodophenyl)-3-propanoylpiperidin-2-one is unique due to its specific structural features, such as the propanoyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H16INO2

Molecular Weight

357.19 g/mol

IUPAC Name

1-(4-iodophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H16INO2/c1-2-13(17)12-4-3-9-16(14(12)18)11-7-5-10(15)6-8-11/h5-8,12H,2-4,9H2,1H3

InChI Key

ZQHKQIQGFXFHLV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.